molecular formula C17H21N5O5 B11032188 ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

ethyl {2-[N'-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate

Cat. No.: B11032188
M. Wt: 375.4 g/mol
InChI Key: YXXMARMYCTYSBS-UHFFFAOYSA-N
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Description

Ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with a hydroxyl group and an ethyl acetate moiety, along with a carbamimidamido group attached to a dimethoxyphenyl ring. Its unique structure suggests it may have interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Pyrimidine Core: The pyrimidine ring can be synthesized via a Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea under acidic conditions.

    Introduction of the Hydroxyl Group: The hydroxyl group can be introduced through selective hydroxylation of the pyrimidine ring using reagents like hydrogen peroxide or osmium tetroxide.

    Attachment of the Carbamimidamido Group: The carbamimidamido group can be introduced by reacting the hydroxylated pyrimidine with an appropriate isocyanate or carbodiimide.

    Coupling with Dimethoxyphenyl Ring: The dimethoxyphenyl ring can be coupled to the carbamimidamido group through a nucleophilic substitution reaction.

    Esterification: Finally, the ethyl acetate moiety can be introduced via esterification using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbamimidamido group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethyl acetate moiety can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted esters or amides.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use as a probe to study enzyme-substrate interactions due to its unique structure.

    Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate exerts its effects depends on its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The presence of the carbamimidamido group suggests it could form hydrogen bonds or electrostatic interactions with target molecules, influencing their function.

Comparison with Similar Compounds

Ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate can be compared with similar compounds such as:

The uniqueness of ethyl {2-[N’-(3,5-dimethoxyphenyl)carbamimidamido]-6-hydroxypyrimidin-4-yl}acetate lies in its combination of functional groups, which may confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C17H21N5O5

Molecular Weight

375.4 g/mol

IUPAC Name

ethyl 2-[2-[(E)-[amino-(3,5-dimethoxyanilino)methylidene]amino]-6-oxo-1H-pyrimidin-4-yl]acetate

InChI

InChI=1S/C17H21N5O5/c1-4-27-15(24)8-11-7-14(23)21-17(20-11)22-16(18)19-10-5-12(25-2)9-13(6-10)26-3/h5-7,9H,4,8H2,1-3H3,(H4,18,19,20,21,22,23)

InChI Key

YXXMARMYCTYSBS-UHFFFAOYSA-N

Isomeric SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)/N=C(\N)/NC2=CC(=CC(=C2)OC)OC

Canonical SMILES

CCOC(=O)CC1=CC(=O)NC(=N1)N=C(N)NC2=CC(=CC(=C2)OC)OC

Origin of Product

United States

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